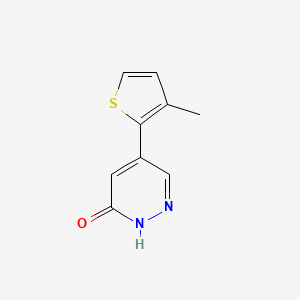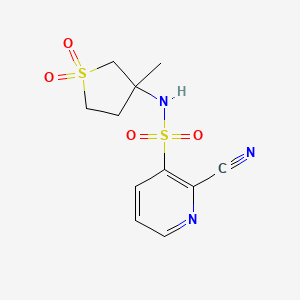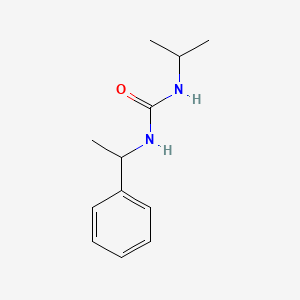
1-Morpholino-2-(2-chlorophenylthio)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholino-2-(2-chlorophenylthio)-1-propanone, also known as CMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-Morpholino-2-(2-chlorophenylthio)-1-propanone involves its ability to inhibit the activity of PTPs. PTPs are enzymes that remove phosphate groups from tyrosine residues on proteins, thereby regulating cellular signaling pathways. 1-Morpholino-2-(2-chlorophenylthio)-1-propanone inhibits the activity of PTPs by binding to the active site of the enzyme, thereby preventing the removal of phosphate groups from tyrosine residues.
Biochemical and Physiological Effects
1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been shown to have both biochemical and physiological effects. Biochemically, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been shown to induce oxidative stress in cells, which can lead to cellular damage and dysfunction. Physiologically, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been shown to affect cellular signaling pathways, which can lead to changes in cell behavior and function.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Morpholino-2-(2-chlorophenylthio)-1-propanone in lab experiments is its ability to induce oxidative stress in cells, which can be useful for studying the effects of oxidative stress on cellular function. However, one limitation of using 1-Morpholino-2-(2-chlorophenylthio)-1-propanone is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-Morpholino-2-(2-chlorophenylthio)-1-propanone. One direction is to further investigate its potential applications in pharmacology, particularly in the development of drugs that target PTPs. Another direction is to study its effects on other cellular signaling pathways, as well as its potential applications in other fields, such as materials science and nanotechnology. Additionally, further research is needed to better understand the mechanisms underlying its biochemical and physiological effects, as well as its potential toxicity.
Synthesis Methods
1-Morpholino-2-(2-chlorophenylthio)-1-propanone can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzenethiol with 1-morpholino-2-propanone in the presence of a base. The resulting product is then purified through recrystallization to obtain 1-Morpholino-2-(2-chlorophenylthio)-1-propanone in its pure form.
Scientific Research Applications
1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been found to have potential applications in various scientific fields, including biochemistry, pharmacology, and toxicology. In biochemistry, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been used as a tool to study the effects of reactive oxygen species (ROS) on protein tyrosine phosphatases (PTPs). In pharmacology, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been shown to inhibit the activity of PTPs, which are involved in regulating cellular signaling pathways. In toxicology, 1-Morpholino-2-(2-chlorophenylthio)-1-propanone has been used to induce oxidative stress in cells and to study the effects of oxidative stress on cellular function.
properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2S/c1-10(13(16)15-6-8-17-9-7-15)18-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITYCUFUARFFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)SC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)sulfanyl-1-morpholin-4-ylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6633724.png)


![3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6633754.png)


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine](/img/structure/B6633776.png)


![2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid](/img/structure/B6633809.png)
![Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B6633811.png)
![3-[(2,4,4-Trimethylcyclopentyl)amino]propane-1,2-diol](/img/structure/B6633813.png)
![N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B6633821.png)
